Azulene, 5,6-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

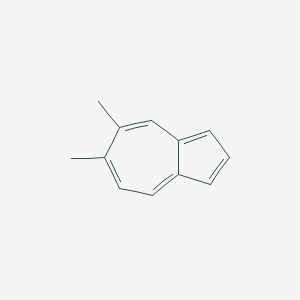

Azulene, 5,6-dimethyl-, also known as Azulene, 5,6-dimethyl-, is a useful research compound. Its molecular formula is C12H12 and its molecular weight is 156.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Azulene, 5,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azulene, 5,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dermatological Uses

Azulene and its derivatives are increasingly recognized for their potential in dermatological therapies. A study highlighted that azulene exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Notably, 5,6-dimethylazulene derivatives showed promising immunostimulatory effects without compromising cell viability at certain concentrations .

Case Study: Anti-inflammatory Activity

- Compound: 5,6-cyanoazulene

- Findings: Exhibited mild immunostimulatory activity with a variable anti-inflammatory response based on dosage.

Cancer Therapy

Research indicates that azulene derivatives may serve as potential anticancer agents. A derivative, 6H,7H,8H,9H,10H,11H-cycloocta[a]azulen-6-one, was shown to inhibit mitochondrial oxidative phosphorylation in cancer cells, suggesting a novel mechanism for targeting energy metabolism in tumors .

Case Study: Tyrosine Kinase Inhibition

- Compound: Azulene derivatives targeting FLT-3

- Significance: Identified as potential inhibitors for leukemia treatment.

Photomutagenicity

Research has demonstrated that azulene and its derivative guaiazulene exhibit photomutagenic properties under UVA light exposure. This raises concerns regarding their safety in cosmetic applications where sunlight exposure is likely .

Key Findings:

- Photomutagenicity Levels: Azulene showed mutagenicity 4–5 times higher than the spontaneous mutation rate when exposed to light.

Organic Materials

5,6-dimethylazulene serves as a promising building block for organic optoelectronic materials due to its unique electronic properties. Functionalized azulenes are being explored for their potential in constructing organic light-emitting diodes (OLEDs) and photovoltaic devices .

Research Insights:

- Application: Utilization of azulenes in constructing π-functional materials for enhanced electronic performance.

Synthesis Techniques

The synthesis of 5,6-dimethylazulene can be achieved through various methods including nucleophilic substitutions and thermolytic reactions. These processes allow for the creation of diverse derivatives with tailored properties for specific applications .

Synthesis Overview:

| Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the substitution of halogens in the azulene structure to create functionalized derivatives. |

| Thermolytic Synthesis | Utilizes heat to facilitate reactions leading to the formation of azulene from precursor compounds. |

Propiedades

Número CAS |

10556-12-4 |

|---|---|

Fórmula molecular |

C12H12 |

Peso molecular |

156.22 g/mol |

Nombre IUPAC |

5,6-dimethylazulene |

InChI |

InChI=1S/C12H12/c1-9-6-7-11-4-3-5-12(11)8-10(9)2/h3-8H,1-2H3 |

Clave InChI |

VHVMFXXBOBUTCJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C2C=CC=C2C=C1C |

SMILES canónico |

CC1=CC=C2C=CC=C2C=C1C |

Key on ui other cas no. |

10556-12-4 |

Sinónimos |

Azulene, 5,6-dimethyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.